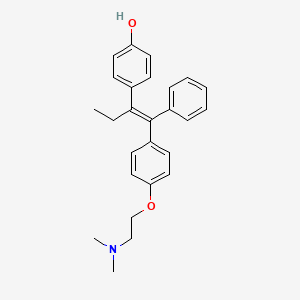
O-Tetrahydropyranyl Lubiprostone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tetrahydropyranyl Lubiprostone-d7 is a deuterated analog of Lubiprostone, a medication primarily used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecular structure, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetrahydropyranyl Lubiprostone-d7 involves the incorporation of deuterium atoms into the molecular structure of Lubiprostone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. Quality control measures are implemented to monitor the incorporation of deuterium and the overall quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
O-Tetrahydropyranyl Lubiprostone-d7 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
O-Tetrahydropyranyl Lubiprostone-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of Lubiprostone in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and formulations
Mécanisme D'action
The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It acts by specifically activating chloride channels, particularly the ClC-2 chloride channels, in the gastrointestinal tract. This activation promotes the secretion of chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lubiprostone: The parent compound, used for treating chronic idiopathic constipation and irritable bowel syndrome with constipation.
Lubiprostone-D7: Another deuterated analog of Lubiprostone, used for similar research purposes.
Uniqueness
O-Tetrahydropyranyl Lubiprostone-d7 is unique due to the presence of the tetrahydropyranyl group and deuterium atoms, which enhance its stability and make it suitable for specific research applications. The deuterium atoms provide a distinct advantage in tracing studies and mass spectrometry .
Propriétés
Numéro CAS |
1246812-24-7 |
|---|---|
Formule moléculaire |
C25H40F2O6 |
Poids moléculaire |
481.629 |
Nom IUPAC |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2 |
Clé InChI |
KPXLSWFJVXGWOV-QKDWIZOESA-N |
SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F |
Synonymes |
(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)




![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
